molecular formula C16H21FN2O3 B4438544 1-(2-fluorobenzoyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide

1-(2-fluorobenzoyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide

Cat. No. B4438544
M. Wt: 308.35 g/mol
InChI Key: CRDNTEIDLHFQQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorobenzoyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide, also known as Fentanyl, is a potent synthetic opioid analgesic drug. It is used for the treatment of severe pain, such as cancer pain or post-surgical pain. Fentanyl is a Schedule II controlled substance due to its high potential for abuse and addiction. In recent years, Fentanyl has gained attention due to its role in the opioid epidemic.

Mechanism of Action

1-(2-fluorobenzoyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide binds to the mu-opioid receptor in the brain and spinal cord, resulting in the inhibition of pain signals. It also activates the reward pathway in the brain, leading to feelings of euphoria and pleasure.
Biochemical and Physiological Effects:
1-(2-fluorobenzoyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has a number of biochemical and physiological effects. It can cause respiratory depression, decreased heart rate and blood pressure, and sedation. 1-(2-fluorobenzoyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide can also cause nausea, vomiting, and constipation.

Advantages and Limitations for Lab Experiments

1-(2-fluorobenzoyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide is a valuable tool for scientific research due to its potent analgesic properties. It can be used to induce anesthesia in animal models and to study pain pathways in the nervous system. However, its high potential for abuse and addiction make it important to use caution when handling and administering the drug.

Future Directions

There are a number of future directions for research on 1-(2-fluorobenzoyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide. One area of interest is the development of new opioid analgesics that have fewer side effects and a lower potential for abuse and addiction. Another area of interest is the development of new treatments for opioid addiction and overdose. Additionally, research on the long-term effects of 1-(2-fluorobenzoyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide use is needed to better understand the risks associated with this drug.

Scientific Research Applications

1-(2-fluorobenzoyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide is widely used in scientific research for its potent analgesic properties. It is used to induce anesthesia in animal models and to study pain pathways in the nervous system. 1-(2-fluorobenzoyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide is also used in research on drug addiction and abuse.

properties

IUPAC Name

1-(2-fluorobenzoyl)-N-(2-methoxyethyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O3/c1-22-11-8-18-15(20)12-6-9-19(10-7-12)16(21)13-4-2-3-5-14(13)17/h2-5,12H,6-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDNTEIDLHFQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.